tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a prop-2-en-1-yl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents and alkylating agents. One common method involves the use of tert-butyl piperidine-1-carboxylate as the starting material, which is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then subjected to alkylation with prop-2-en-1-yl bromide under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the prop-2-en-1-yl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 2-(prop-2-en-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperidine ring. The presence of the fluorine atom and the prop-2-en-1-yl group imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H22FNO2 |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-3-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22FNO2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5H,1,6-10H2,2-4H3 |
InChI Key |
DYFHPCNVSRNJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)F |
Origin of Product |
United States |
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